molecular formula C7H6BrNO3 B183246 2-Bromo-4-methoxy-1-nitrobenzene CAS No. 98447-30-4

2-Bromo-4-methoxy-1-nitrobenzene

Cat. No. B183246
CAS RN: 98447-30-4
M. Wt: 232.03 g/mol
InChI Key: RYKPDLZQIABTMY-UHFFFAOYSA-N
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Description

2-Bromo-4-methoxy-1-nitrobenzene is a chemical compound with the molecular formula C7H6BrNO3 . It has a molecular weight of 232.03 . The compound is solid at room temperature .


Molecular Structure Analysis

The InChI code for 2-Bromo-4-methoxy-1-nitrobenzene is 1S/C7H6BrNO3/c1-12-5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

2-Bromo-4-methoxy-1-nitrobenzene is a solid at room temperature . It has a molecular weight of 232.03 and a monoisotopic mass of 230.953094 Da .

Scientific Research Applications

  • Surface Engineering and Electronic Structure Studies : Hunger et al. (2006) explored the properties of Si(111) surfaces grafted with benzene derivatives, including nitro-, bromo-, and methoxybenzene. This research provides insights into silicon surface engineering, crucial for semiconductor technology and material science applications (Hunger et al., 2006).

  • Synthesis of 4-Methoxyphenol : Jian (2000) discussed a new method for synthesizing 4-methoxyphenol, starting from 4-chloro-1-nitrobenzene and eventually using 4-methoxy-1-nitrobenzene as an intermediate. This synthesis is crucial for producing high-yield chemical compounds used in various industrial applications (Jian, 2000).

  • Intermediate in Pharmaceutical Synthesis : Zhai Guang-xin (2006) described the synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene, an intermediate in producing dofetilide, a medication for treating arrhythmia. This showcases the role of such compounds in medicinal chemistry (Zhai Guang-xin, 2006).

  • Electrochemical Reduction Studies : Du and Peters (2010) studied the electrochemical reductions of 1-(2-chloroethyl)-2-nitrobenzene and 1-(2-bromoethyl)-2-nitrobenzene. This research provides insights into electrosynthetic routes, relevant for organic synthesis and electrochemical applications (Du & Peters, 2010).

  • Photoelectrochemical Studies : Compton and Dryfe (1994) investigated the photoelectrochemical reduction of p-bromo-nitrobenzene. Their findings contribute to understanding the mechanisms of electrochemical reactions under light exposure, important in photocatalysis and solar energy conversion (Compton & Dryfe, 1994).

  • Azo Coupling Reactions : Boga et al. (2002) conducted a kinetic investigation of azo coupling reactions with naphthols and benzenediazonium salts, including 4-methoxy- and 4-nitrobenzenediazonium salts. This study is significant for dye and pigment manufacturing processes (Boga et al., 2002).

  • Biomass Burning Emission Studies : Lauraguais et al. (2014) researched the atmospheric reactivity of methoxyphenols, including guaiacol (2-methoxyphenol) with hydroxyl radicals, forming nitroguaiacol isomers as main oxidation products. This work is vital for understanding the environmental impact of biomass burning emissions (Lauraguais et al., 2014).

Safety And Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-bromo-4-methoxy-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c1-12-5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYKPDLZQIABTMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30514165
Record name 2-Bromo-4-methoxy-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30514165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-methoxy-1-nitrobenzene

CAS RN

98447-30-4
Record name 2-Bromo-4-methoxy-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30514165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 3-bromo-4-nitrophenol (4.1 g) in N,N-dimethylformamide (40 ml) were sequentially added cesium carbonate (9.2 g) and methyl iodide (1.5 ml), and the solution was stirred overnight at room temperature. Water was added thereto, the solution was stirred, extracted with ethyl acetate, then sequentially washed with water and brine, dried over anhydrous magnesium sulfate, and then the solvent was evaporated in vacuo. The residue was purified by silica gel column chromatography (hexane-ethyl acetate system) to provide 2-bromo-4-methoxy-1-nitrobenzene (4.1 g). Synthesized from 7-benzyloxy-3-bromo-1,2-dihydronaphthalene and 2-bromo-4-methoxy-1-nitrobenzene according to an analogous synthetic method to Preparation Example 107, 7-benzyloxy-3-(5-methoxy-2-nitrophenyl)-1,2-dihydronaphthalene (3.4 g) was used according to an analogous synthetic method to Example 30 to provide the title compound (1.6 g).
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
9.2 g
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Nitric acid (70%, 5 mL) was placed in a 25 mL round-bottomed flask. Concentrated sulphuric acid (4 mL) was then added dropwise with stirring. The mixture was kept cool during the addition by immersing the flask in an ice bath. 3-Methoxybromobenzene (4 g, 21.5 mmol) was then introduced dropwise. The reaction mixture was then heated to 50° C. and stirred for 5 h. After cooling, the mixture was poured into 100 mL of cold water and extracted with ethyl acetate (30 mL×3). The organic layers were combined and washed with water (50 mL×4) and brine. The ethyl acetate layer was dried with anhydrous sodium sulfate and concentrated in vacuo. The crude product was purified by column chromatography on silica gel using 95:5 hexanes:ethyl acetate. The first compound that eluted from the column was 3-methoxy-4-nitrobromobenzene (1.2 g) in 24% yield; 1H NMR (CDCl3) δ3.96(3H, s), 7.17 (1H, dd, J1=8.6, J2=1.9), 7.24 (1H, d, J=1.9), 7.75 (1H, d, J=8.6); 13C NMR δ57.34 117.58, 124.00, 127.41, 129.05, 142.26, 154.02. The second compound eluting from the column was 24 (1.5 g, 30% yield); 43-45° C.; 1H NMR (CDCl3) δ3.89 (3H, s), 6.91 (1H, dd, J1=9.1, J2=2.7), 7.21 (1H, d, J=2.7), 7.98 (1H, d, J=9.1); 13C NMR δ56.68, 114.02, 117.29, 120.61, 128.46, 163.23.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Yield
30%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Z Fu, Z Li, Y Song, R Yang, Y Liu… - The Journal of Organic …, 2016 - ACS Publications
Simple strategies for decarboxylative functionalizations of electron-deficient benzoic acids via using Cu(I) as promoter and electron-rich ones by employing Pd(II) as catalyst under …
Number of citations: 74 pubs.acs.org
H Roenfanz, MC Kozlowski - … Journal of Organic …, 2017 - presentations.curf.upenn.edu
… In order to find the optimized conditions for the first step crosscoupling of 2-bromo-4-methoxy-1-nitrobenzene and 4-methoxy-3methylphenyl boronic acid, different Pd catalysts were …
Number of citations: 0 presentations.curf.upenn.edu

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